Rac-[(1r,2r)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride
Description
Rac-[(1r,2r)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride (CAS: 722456-34-0) is a cyclopropylamine derivative featuring a 2,4-dichlorophenyl substituent on the cyclopropane ring. This compound has been discontinued commercially, as noted in CymitQuimica’s product catalog . Its structural uniqueness lies in the dichlorophenyl group, which confers distinct electronic and steric properties compared to other substituted cyclopropylamines.
Properties
IUPAC Name |
[(1R,2R)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-7-1-2-8(10(12)4-7)9-3-6(9)5-13;/h1-2,4,6,9H,3,5,13H2;1H/t6-,9+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPRMNLJCKYRLI-RDNZEXAOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=C(C=C(C=C2)Cl)Cl)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=C(C=C(C=C2)Cl)Cl)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-[(1r,2r)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the 2,4-dichlorophenyl group. The reaction conditions often include the use of strong bases and halogenating agents to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Rac-[(1r,2r)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Rac-[(1r,2r)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rac-[(1r,2r)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the 2,4-dichlorophenyl moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of the target compound with its analogs:
| Compound Name | CAS Number | Substituents on Cyclopropane/Phenyl | Molecular Weight (g/mol) | Purity | Primary Applications |
|---|---|---|---|---|---|
| Rac-[(1r,2r)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride | 722456-34-0 | 2,4-dichlorophenyl | Not available | 95% | Discontinued (exact use unknown) |
| rac-[(1R,3R)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine hydrochloride | 1909288-59-0 | Phenyl, 2,2-dimethyl | 211.7 | ≥95% | Agrochemicals, pharmaceuticals |
| rac-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride | 1909287-82-6 | 4-fluorophenyl | Not available | ≥95% | Research (specific use unreported) |
| (+)-((1S,2S)-2-(5-Fluoro-2-(2-fluoroethoxy)phenyl)cyclopropyl)methanamine HCl | Not provided | 5-fluoro, 2-fluoroethoxy | Not available | >99% | Serotonin 2C receptor agonists |
| [(1R,2S)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride | 1808843-59-5 | Phenyl, 1-methyl | Not available | POA | R&D (unspecified) |
Functional and Application Differences
- Chlorine’s larger atomic radius may also increase steric hindrance, influencing receptor selectivity.
- Agrochemical vs. Pharmaceutical Use : The dimethyl-phenyl analog (CAS 1909288-59-0) is explicitly used in agrochemicals (e.g., fungicides and pesticides) and pharmaceuticals, suggesting broader utility due to its balanced lipophilicity . In contrast, fluorinated analogs (e.g., CAS 1909287-82-6) are tailored for CNS targets, such as serotonin receptors, where fluorine’s electronegativity optimizes receptor interactions .
- Synthetic Complexity: Compounds with trifluoromethyl or fluoroethoxy groups (e.g., ) require specialized synthesis protocols, such as Mitsunobu reactions or chiral separations, which may limit scalability compared to dichlorophenyl derivatives .
Research Findings and Trends
- Receptor Selectivity : Fluorophenyl and dichlorophenyl derivatives exhibit divergent biological activities. For instance, fluorinated cyclopropylamines in demonstrated >99% stereochemical purity and high selectivity for serotonin 2C receptors, whereas dichlorophenyl analogs may target different pathways due to altered electronic profiles .
- Market Trends : The discontinuation of the target compound (CAS 722456-34-0) contrasts with the commercial availability of its fluorinated and methylated analogs, indicating a shift toward substituents with improved safety or efficacy profiles .
Biological Activity
Rac-[(1R,2R)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride is a cyclopropyl compound that has attracted attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, receptor interactions, and implications for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₂Cl₂N
- Molecular Weight : 227.13 g/mol
- CAS Number : 1142816-08-7
- Physical Form : Powder
- Purity : 95%
The compound is characterized by a cyclopropyl structure with a dichlorophenyl substituent, which enhances its pharmacological potential.
Receptor Interaction Studies
Research has indicated that this compound may exhibit significant binding affinity to various receptors. The following table summarizes the binding affinities observed in related compounds:
| Compound | Receptor Type | Binding Affinity (Ki) |
|---|---|---|
| Rac-[(1R,2R)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine | 5-HT₂C | TBD |
| N-methyl derivative | 5-HT₂C | 23 nM |
| N-benzyl derivative | 5-HT₂C | 24 nM |
Note: TBD indicates that specific data for this compound is not yet available but is anticipated based on structural similarities.
Therapeutic Potential
The unique structure of this compound positions it as a candidate for developing new therapeutic agents aimed at treating mood disorders and anxiety. Its potential as a selective agonist at serotonin receptors could lead to fewer side effects compared to traditional antidepressants.
Case Studies and Research Findings
- Serotonin Receptor Selectivity : A study focusing on N-substituted (2-phenylcyclopropyl)methylamines demonstrated that compounds with similar structures exhibited selectivity for the 5-HT₂C receptor over other serotonin receptors. This selectivity is crucial for minimizing unwanted side effects associated with broader receptor activity .
- Antivascular Activities : Research on structurally related cyclopropyl compounds has shown promising results in inhibiting tubulin polymerization, suggesting potential applications in cancer therapy by targeting tumor vasculature .
- Behavioral Models : In models assessing the impact of serotonin receptor agonists on behavior (e.g., amphetamine-induced hyperactivity), compounds exhibiting high selectivity for the 5-HT₂C receptor demonstrated significant effects on reducing hyperactivity without inducing typical side effects associated with broader agonist activity .
Q & A
Q. What are the standard synthetic routes for Rac-[(1r,2r)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride?
The synthesis typically involves two key steps:
Cyclopropanation : A precursor alkene undergoes cyclopropanation using carbene-generating reagents (e.g., CH₂I₂/Zn-Cu) to form the cyclopropyl ring .
Halogenation/Functionalization : The 2,4-dichlorophenyl group is introduced via electrophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling) under palladium catalysis .
Purification often employs recrystallization or column chromatography. Yields depend on reaction optimization (e.g., temperature, solvent polarity).
Q. How is the stereochemistry of the cyclopropyl ring confirmed?
- X-ray crystallography : Resolves the (1r,2r) configuration of the cyclopropane ring .
- NMR spectroscopy : Coupling constants (e.g., ) between cyclopropane protons (typically 5–10 Hz) confirm cis/trans arrangements .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H or RegisPack, validated with reference standards .
Q. What are the primary biological targets of this compound?
The compound exhibits affinity for serotonin receptors (5-HT₂C) , as inferred from structural analogs. For example, N-substituted derivatives show Ki values of ~23–24 nM at 5-HT₂C receptors, suggesting potential as a selective agonist .
Advanced Research Questions
Q. How can enantiomeric resolution impact pharmacological activity?
The racemic mixture may exhibit divergent binding profiles. For instance:
- (+)-Enantiomers of related cyclopropylmethylamines show higher 5-HT₂C selectivity over 5-HT₂A/B receptors, reducing off-target effects (e.g., cardiovascular side effects) .
- Method : Use preparative chiral chromatography (e.g., RegisPack columns) or asymmetric synthesis with chiral auxiliaries (e.g., Evans oxazolidinones) to isolate enantiomers .
Q. What strategies optimize binding affinity and selectivity for serotonin receptors?
- Substituent modulation : Introducing electron-withdrawing groups (e.g., -CF₃) at the 2,4-dichlorophenyl position enhances receptor interaction via hydrophobic and π-π stacking .
- N-substitution : Methyl or benzyl groups on the amine improve metabolic stability and selectivity (e.g., N-methyl derivatives show Ki = 23 nM at 5-HT₂C vs. >1 µM at 5-HT₂A) .
- Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts interactions with residues like Ser5.46 and Asp3.32 in the 5-HT₂C binding pocket .
Q. How can contradictory binding data across studies be reconciled?
Discrepancies in Ki values may arise from:
- Assay conditions : Differences in radioligand choice (e.g., vs. ) or buffer pH .
- Membrane preparation : Variations in receptor density or G-protein coupling in HEK293 vs. CHO cells .
- Solution : Standardize protocols using recombinant cell lines (e.g., h5-HT₂C-CHO) and validate with positive controls (e.g., WAY-163909) .
Q. What in vivo models assess the compound’s therapeutic potential for mood disorders?
- Forced swim test (FST) : Measures antidepressant-like activity via reduced immobility time.
- Amphetamine-induced hyperactivity : Evaluates antipsychotic potential by normalizing hyperlocomotion .
- Dose optimization : Administer 1–10 mg/kg intraperitoneally, monitoring plasma exposure (LC-MS/MS) and brain penetration (logP ~2.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
